N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Computational and Pharmacological Evaluation
Heterocyclic Derivatives for Tumor Inhibition and Anti-inflammatory Actions
Heterocyclic compounds, including those with 1,3,4-oxadiazole and pyrazole moieties, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies utilize docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), investigating their binding and inhibitory effects across various assays (Faheem, 2018).
Synthesis and Characterization of Derivatives
Antibacterial and Anti-enzymatic Potential
N-substituted derivatives of similar structural frameworks have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. These compounds demonstrate varied levels of inhibitory effectiveness against gram-negative and gram-positive bacterial strains, providing insights into their structural-activity relationships and potential antimicrobial applications (Nafeesa et al., 2017).
Antimicrobial and Hemolytic Agents
Novel Derivatives for Antimicrobial Screening
The synthesis of N-substituted derivatives has also been targeted for antimicrobial and hemolytic activity screening, revealing compounds with significant activity against selected microbial species. This research delineates the potential of these compounds in developing new therapeutic agents with less toxicity (Rehman et al., 2016).
Biological Screening and Enzyme Inhibition
Inhibitors of Enzymatic Activity
Research into the biological screening of N-substituted derivatives has identified compounds with notable activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings suggest applications in the treatment of conditions associated with enzyme dysregulation, showcasing the therapeutic potential of such compounds (Siddiqui et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves speculating on potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information depends on how much research has been conducted on the specific compound. For a comprehensive analysis, you might need to access scientific literature or databases, which may not be freely available online. If you’re affiliated with a research institution, you might have access to these resources. Otherwise, you might need to reach out to a scientist or researcher who specializes in this field.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFTQKWAKQPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
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